2-(Bromomethyl)-1-methyl-3-nitrobenzene
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Overview
Description
2-(Bromomethyl)-1-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
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Scientific Research Applications
Applications in X-ray Crystallography
Anisotropic Displacement Parameters : 2-(Bromomethyl)-1-methyl-3-nitrobenzene and its isomorphous compounds have been studied for their anisotropic displacement parameters, a measure of atomic motion, using X-ray diffraction and first principles calculations. These studies help in understanding the electron density distribution within the molecule and are crucial in crystallography and molecular modeling (Mroz et al., 2020).
Applications in Organic Electronics
Polymer Solar Cells Enhancement : The compound, when introduced into the active layer of polymer solar cells, has shown to improve device performance significantly. Studies have revealed that the inclusion of this compound enhances excitonic dissociation at the donor–acceptor interface, leading to an increase in power conversion efficiency. This opens up new avenues for the use of the compound in optimizing solar cell performance (Fu et al., 2015).
Applications in Chemical Synthesis
Electrophilic Bromination : The compound has been implicated in studies related to electrophilic bromination. For instance, Ba (BrF 4 ) 2 has been utilized as a brominating agent with nitrobenzene to form pure 3-bromo-nitrotoluene. Such reactions are foundational in organic synthesis and play a crucial role in the production of various chemical compounds (Sobolev et al., 2014).
Functionalized P,C,P Pincer Ligand Complex : this compound has been used in the synthesis of novel functionalized P,C,P pincer ligand complexes. These complexes have potential applications in catalysis and materials science (Grimm et al., 2000).
Smiles Rearrangement in Organic Chemistry : The compound has been used in the Smiles rearrangement process to prepare derivatives like 3-bromo-1-methyl phenothiazines. This method is significant in the synthesis of complex organic molecules with potential applications in medicinal chemistry (Srivastav et al., 2000).
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKTVRKDHDFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77378-54-2 |
Source
|
Record name | 2-(bromomethyl)-1-methyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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